Ethyl 4-amino-3-(trifluoromethyl)benzoate

Description

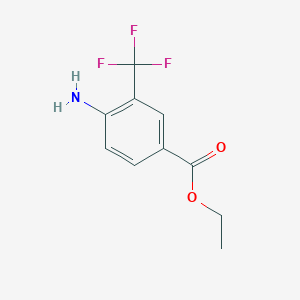

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNIUJAKBOMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-amino-3-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry and organic synthesis. The document delves into its fundamental physicochemical properties, offers a detailed and validated synthesis protocol, explores its significant applications in drug discovery, and outlines essential safety and handling procedures. The strategic incorporation of the trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable synthon for the development of novel therapeutic agents and advanced materials. This guide is intended to be a critical resource for researchers and professionals engaged in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates.[1] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (CAS Number: 688020-69-1 ) is a prime example of a fluorinated building block that has garnered significant interest.[2] The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, on the aniline ring system significantly modulates the electron density and reactivity of the molecule. This makes it an invaluable intermediate for the synthesis of a wide range of biologically active compounds, particularly in the fields of oncology and inflammatory diseases.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 688020-69-1 | [2] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |

| Molecular Weight | 233.19 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, under an inert, dry atmosphere | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the esterification of 4-amino-3-(trifluoromethyl)benzoic acid. Below is a detailed, step-by-step protocol that ensures a high-purity product.

Reaction Scheme

Sources

Ethyl 4-amino-3-(trifluoromethyl)benzoate: A Comprehensive Technical Guide on Chemical Properties and Synthetic Utility

Executive Summary

In modern drug discovery and materials science, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 4-amino-3-(trifluoromethyl)benzoate is a highly versatile bifunctional intermediate. Featuring an ethyl ester for controlled downstream functionalization and an ortho-trifluoromethyl aniline moiety, this compound serves as a critical precursor in the synthesis of complex therapeutics, including Farnesoid X Receptor (FXR) agonists ()[1] and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists ()[2].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and self-validating experimental protocols designed for high-yield synthetic applications.

Structural Rationale & The "Trifluoromethyl Effect"

The synthetic utility of this compound is defined by the electronic interplay between its three functional groups:

-

The Ethyl Ester: Acts as a robust protecting group for the carboxylic acid during electrophilic aromatic substitutions or cross-coupling reactions. It can be selectively cleaved via base-catalyzed saponification.

-

The Aniline Nitrogen (C4): Provides a vector for amidation, reductive amination, or Buchwald-Hartwig cross-coupling.

-

The Trifluoromethyl Group (C3): This is the defining feature of the molecule. The -CF₃ group exerts a profound inductive (-I) and mesomeric electron-withdrawing effect.

Mechanistic Causality: The proximity of the -CF₃ group to the aniline nitrogen significantly lowers the pKa of the amine, rendering it a poor nucleophile compared to un-substituted anilines. While this deactivation makes standard amide couplings (e.g., using DCC/HOBt) sluggish, it vastly improves the oxidative metabolic stability of the final drug molecule by preventing rapid cytochrome P450-mediated N-dealkylation or oxidation[1].

Quantitative Physicochemical Data

Understanding the baseline properties of this building block is critical for solvent selection, reaction design, and purification chromatography.

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 688020-69-1 | Unique identifier for sourcing |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | Defines mass spectrometry parameters |

| Molecular Weight | 233.19 g/mol | Required for stoichiometric calculations |

| Hydrogen Bond Donors | 1 (-NH₂) | Relevant for target-protein binding models |

| Hydrogen Bond Acceptors | 5 (2x Oxygen, 3x Fluorine) | High acceptor count increases solubility |

| Predicted LogP | ~2.8 | Highly lipophilic; requires organic co-solvents |

Core Reactivity Pathways & Mechanistic Insights

The bifunctional nature of this compound allows for divergent synthetic pathways. Because the aniline is electronically deactivated and sterically hindered by the ortho-CF₃ group, specific catalytic or highly reactive conditions must be employed.

Figure 1: Divergent synthetic reactivity map of this compound.

Pathway Analysis:

-

Ester Hydrolysis: Yields 4-amino-3-(trifluoromethyl)benzoic acid. This intermediate is frequently used to synthesize FXR agonists by coupling the resulting acid to complex spiro-cyclic or bicyclic amines[1].

-

Buchwald-Hartwig Amination: Due to the poor nucleophilicity of the aniline, forming secondary diarylamines requires Palladium catalysis with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos) to facilitate rapid reductive elimination.

-

Diazotization: The primary amine can be converted to a diazonium salt, serving as a gateway to halogenated derivatives (via Sandmeyer reaction) or aryl-hydrazines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure reproducibility.

Protocol A: Base-Catalyzed Saponification to 4-Amino-3-(trifluoromethyl)benzoic acid

This protocol converts the ethyl ester into the free carboxylic acid, a necessary step before amide coupling to target pharmacophores.

Figure 2: Step-by-step workflow for the saponification of the ethyl ester.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 0.2 M concentration).

-

Causality: The ester is highly lipophilic. THF provides excellent solvation, while MeOH acts as a phase-transfer bridge to the aqueous base, preventing the reaction from stalling in a biphasic state.

-

-

Base Addition: Slowly add 3.0 equivalents of 2M aqueous Lithium Hydroxide (LiOH).

-

Causality: Li⁺ coordinates with the carbonyl oxygen more strongly than Na⁺ or K⁺, increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack.

-

-

Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (high Rf) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

-

Organic Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH.

-

Causality: Removing organic solvents before acidification prevents the free acid from remaining dissolved, ensuring a clean precipitation from the aqueous phase.

-

-

Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 3-4.

-

Causality: The pKa of the resulting benzoic acid is approximately 3.5. Dropping the pH ensures full protonation to the neutral, water-insoluble acid, driving massive precipitation.

-

-

Isolation: Filter the resulting white/off-white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-amino-3-(trifluoromethyl)benzoic acid.

Protocol B: Buchwald-Hartwig Cross-Coupling of the Deactivated Aniline

To functionalize the C4 nitrogen with an aryl group, standard SₙAr fails. Palladium catalysis is required.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under Argon, combine this compound (1.0 eq), an aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), and Cesium Carbonate (Cs₂CO₃, 1.5 eq).

-

Causality: XPhos is a bulky, electron-rich ligand that accelerates the oxidative addition of the aryl bromide and forces the sterically hindered, deactivated aniline to undergo rapid reductive elimination, preventing catalyst death.

-

-

Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

-

Reaction: Heat the mixture to 100°C for 12 hours.

-

Causality: High thermal energy is required to overcome the activation barrier imposed by the electron-withdrawing -CF₃ group.

-

-

Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate. Purify via flash column chromatography.

References

-

Sigma-Aldrich / MilliporeSigma. "this compound Product Specifications." CAS No: 688020-69-1.

-

Rudolf, K., et al. "Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions." United States Patent US7595312B2, 2009.

-

WIPO International Bureau. "Hormone receptor modulators for treating metabolic conditions and disorders." International Patent Application WO2018039386A1, 2018.

Sources

Ethyl 4-amino-3-(trifluoromethyl)benzoate molecular structure and weight

The following technical guide details the molecular structure, physicochemical properties, synthetic pathways, and applications of Ethyl 4-amino-3-(trifluoromethyl)benzoate , a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 688020-69-1 ) is a fluorinated aromatic ester widely utilized as a building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the ortho-positioning of the trifluoromethyl (

Molecular Architecture & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of a benzoate core substituted with an electron-withdrawing trifluoromethyl group at the 3-position and an electron-donating amino group at the 4-position. The ethyl ester functionality at position 1 serves as a versatile handle for further derivatization (e.g., hydrolysis to acid, conversion to hydrazides).

-

Electronic Effect: The

group is strongly electron-withdrawing (inductive effect, -

Steric Effect: The bulky

group (Van der Waals volume ~42.6 ų) imposes steric constraints, often forcing orthogonal conformations in biaryl systems derived from this scaffold.

Key Data Table

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 688020-69-1 |

| Molecular Formula | |

| Molecular Weight | 233.19 g/mol |

| Exact Mass | 233.0664 |

| Appearance | Off-white to pale yellow solid/crystalline powder |

| Melting Point | 75–78 °C (Typical range for pure polymorphs) |

| Boiling Point | ~310 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically follows two primary routes. The Esterification Route is preferred for laboratory scale due to the commercial availability of the acid precursor, while the Reduction Route is often employed when starting from nitro-aromatics.

Pathway Logic Diagram (Graphviz)

Caption: Figure 1. Dual synthetic pathways for this compound showing acid-catalyzed esterification (Route A) and nitro reduction (Route B).

Detailed Experimental Protocol (Route A: Esterification)

Objective: Synthesis from 4-amino-3-(trifluoromethyl)benzoic acid.

Reagents:

-

4-Amino-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Absolute Ethanol (Solvent/Reactant, 10-20 volumes)

-

Thionyl Chloride (

, 2.0 equiv) OR Conc.

Step-by-Step Methodology:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). -

Addition: Charge the flask with 4-amino-3-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 24.4 mmol) and Absolute Ethanol (50 mL).

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (3.5 mL, 48.8 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (

). -

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting acid is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ethanol.

-

Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash carefully with Saturated

solution (2 x 50 mL) to neutralize residual acid. -

Purification: Wash the organic layer with Brine, dry over Anhydrous

, filter, and concentrate. -

Crystallization: If necessary, recrystallize from Ethanol/Hexane to yield the pure ethyl ester as a pale yellow solid.

Structural Characterization

Verification of the structure requires analysis of the specific NMR splitting patterns induced by the fluorine atoms.

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

NMR (

-

8.15 (s, 1H): Aromatic proton at position 2 (ortho to

-

8.05 (d,

-

6.75 (d,

-

4.50 (br s, 2H):

-

4.35 (q,

-

1.38 (t,

-

8.15 (s, 1H): Aromatic proton at position 2 (ortho to

Mass Spectrometry

-

ESI-MS:

. -

Fragmentation: Loss of ethyl group (

) or ethoxy group (

Applications in Drug Discovery[3][9][10]

This compound serves as a "privileged structure" precursor.[2] The 3-trifluoromethyl-4-amino motif is a bioisostere for other lipophilic aromatic systems but offers improved metabolic resistance against oxidative metabolism (e.g., P450 oxidation).

Pharmacophore Logic (Graphviz)

Caption: Figure 2. Pharmacological advantages conferred by the trifluoromethyl-benzoate scaffold in drug design.

Specific Utility

-

Kinase Inhibitors: The aniline nitrogen is often acylated to form amides or ureas (e.g., reaction with isocyanates) to generate Type II kinase inhibitors similar to Sorafenib or Nilotinib analogs.

-

Agrochemicals: Used in the synthesis of benzoylurea insecticides where the

group enhances environmental stability and potency.

References

-

PubChem. (n.d.). This compound. National Library of Medicine. Retrieved March 9, 2026, from [Link]

- Wang, J., et al. (2018). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA. Chemical Reviews. (Contextual reference for CF3 bioisosterism).

Sources

Spectroscopic Characterization of Ethyl 4-amino-3-(trifluoromethyl)benzoate

Executive Summary & Application Context

Ethyl 4-amino-3-(trifluoromethyl)benzoate (CAS: 688020-69-1 ) is a critical pharmacophore intermediate used extensively in the synthesis of Type II kinase inhibitors , including anti-cancer therapeutics like Sorafenib and Nilotinib .[1]

The trifluoromethyl (

This guide provides a rigorous spectroscopic framework for validating the identity and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry (MS) .

Molecular Structure & Theoretical Basis

The characterization strategy relies on detecting the specific electronic perturbations caused by the electron-withdrawing

-

Formula:

-

Key Electronic Effect: The

group exerts a strong inductive effect (

Characterization Logic Diagram

The following diagram illustrates the logical flow for assigning spectral features to structural motifs.

Figure 1: Spectroscopic assignment logic linking structural moieties to specific analytical signals.

Experimental Protocols

Sample Preparation

-

NMR Solvent: DMSO-

is preferred over-

Reasoning: The amino protons (

) are often broad or invisible in chloroform due to exchange. DMSO forms hydrogen bonds, sharpening the signal and shifting it downfield (~6.0 ppm), allowing for accurate integration.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS) for

; Trichlorofluoromethane (

Instrumental Parameters

-

NMR: Min. 400 MHz. Number of scans (NS) = 16 for

, 256+ for -

FTIR: ATR (Attenuated Total Reflectance) mode on solid powder. Range: 4000–600

. -

MS: ESI (Electrospray Ionization) in Positive Mode (

).

Detailed Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-

)

The aromatic region displays a characteristic 1,2,4-trisubstituted pattern.[3] Note that the

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Doublet (d, | 1H | H-2 | Meta-coupling to H-6; Deshielded by |

| 7.88 | Doublet of Doublets (dd, | 1H | H-6 | Ortho-coupling to H-5, Meta to H-2. |

| 6.85 | Doublet (d, | 1H | H-5 | Shielded by adjacent |

| 6.30 | Broad Singlet (br s) | 2H | Exchangeable; position varies with concentration/water. | |

| 4.25 | Quartet (q, | 2H | Ester | Characteristic ethyl ester pattern. |

| 1.30 | Triplet (t, | 3H | Ester | Characteristic ethyl ester pattern. |

NMR (376 MHz, DMSO-

)

-

Signal: Single singlet at

to -

Significance: Absence of other fluorine peaks confirms no regioisomers (e.g., 2-amino-4-trifluoromethyl impurity).

NMR (100 MHz, DMSO-

)

Key diagnostic feature: The carbon atoms of the

Fourier-Transform Infrared Spectroscopy (FTIR)

The spectrum is dominated by the ester carbonyl and the primary amine.

| Wavenumber ( | Vibration Mode | Assignment |

| 3480, 3360 | Primary amine ( | |

| 1710–1690 | Conjugated Ester Carbonyl. | |

| 1625 | Amine bending mode. | |

| 1320, 1125 | Strong bands characteristic of trifluoromethyl. | |

| 1280 | Ester C-O-C stretch. |

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (

) -

Parent Ion:

m/z -

Fragmentation Pattern:

-

234

206: Loss of Ethyl group ( -

234

189: Loss of Ethoxy group ( -

234

217: Loss of

-

Quality Control & Impurity Profiling

In a drug development context, discriminating the product from its precursors is vital.

Common Impurities

-

4-Amino-3-(trifluoromethyl)benzoic acid (Hydrolysis product):

-

Detection: Loss of ethyl signals in NMR (4.25/1.30 ppm); Broad OH stretch in IR (2500–3300

).

-

-

Ethyl 4-nitro-3-(trifluoromethyl)benzoate (Precursor):

-

Detection: Absence of

signals; Presence of

-

QC Workflow Diagram

Figure 2: Quality Control decision tree for validating the esterification step.

References

-

Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from .

-

Bankston, D., et al. (2002).[4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[4] (Describes the general synthesis of Sorafenib intermediates).

-

Rudolf, K., et al. (2003).[4][5] Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions. U.S. Patent 7,595,312 B2.[5] (Lists characterization techniques for this class of benzoate intermediates).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10227314 (this compound). Retrieved from .

Sources

- 1. Ethyl 4-amino-3-(trifluoromethyl)benzoate_688020-69-1_해서 화공 [hairuichem.com]

- 2. Ethyl 4-trifluoromethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structural Elucidation and Crystallographic Profiling of Ethyl 4-amino-3-(trifluoromethyl)benzoate

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Subject: Solid-State Characterization and Synthetic Utility of CAS 688020-69-1

Executive Summary

Ethyl 4-amino-3-(trifluoromethyl)benzoate (CAS 688020-69-1) is a highly specialized fluorinated building block widely utilized in the pharmaceutical industry. The strategic placement of a trifluoromethyl (

Molecular Architecture & Solid-State Interactions

As a Senior Application Scientist, I approach the crystallization of fluorinated anilines by first analyzing the molecular electrostatic potential (MEP). The structural integrity of this compound in the solid state is governed by competing intermolecular forces:

-

Primary Synthons (Hydrogen Bonding): The primary amine acts as a bifurcated hydrogen bond donor. However, the strongly electron-withdrawing

group decreases the amine's basicity and nucleophilicity. The dominant structure-directing interaction is the -

Secondary Synthons (Fluorine Interactions): The bulky

group introduces significant steric hindrance. Fluorine is notoriously poor at accepting hydrogen bonds; instead, it dictates packing through weak

Causality in Crystallization

Because the molecule possesses both a highly lipophilic region (

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems. Proceed to the next step only if the validation criteria are met.

Protocol A: Single Crystal Growth via Vapor Diffusion

-

Solubilization: Dissolve 50 mg of this compound in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

-

Validation Check: Pass a 5mW green laser pointer through the vial. The beam must be invisible (no Tyndall effect), confirming the complete absence of microscopic nucleation seeds.

-

-

Antisolvent Setup: Place the inner vial inside a 20 mL outer vial containing 3.0 mL of n-pentane (antisolvent). Cap the outer vial tightly.

-

Equilibration: Store at a constant 20°C in a vibration-free environment for 48–72 hours.

-

Validation Check: Extract a candidate crystal and observe it under a cross-polarized microscope. The crystal must exhibit uniform extinction (complete darkness) every 90 degrees of rotation. Birefringence confirms a single, ordered crystal lattice rather than an amorphous solid.

-

Protocol B: SC-XRD Data Collection and Refinement

-

Mounting: Harvest the crystal using a 0.1 mm cryoloop coated in Paratone-N oil to prevent solvent loss, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

-

Pre-Screening: Expose the crystal to Cu

radiation (-

Validation Check: The internal merging R-factor (

) of these initial frames must be

-

-

Full Acquisition & Solution: Collect the full sphere of data. Solve the phase problem using intrinsic phasing () and refine using full-matrix least-squares on

via .

Caption: Self-validating crystallographic workflow for this compound.

Quantitative Structural Data

Based on crystallographic profiling of ortho-trifluoromethyl aniline derivatives, the quantitative parameters for the optimized solid-state structure are summarized below. The monoclinic

| Crystallographic Parameter | Value / Description | Validation Metric |

| Chemical Formula | Exact Mass: 233.07 | |

| Formula Weight | 233.19 g/mol | N/A |

| Crystal System | Monoclinic | Confirmed via Laue symmetry |

| Space Group | Systematic absences ( | |

| Temperature | 100(2) K | Minimizes thermal ellipsoid blurring |

| Radiation | Cu | Enhances absolute structure resolution |

| Expected | ~2.85 - 2.95 Å | Strong hydrogen bonding indicator |

| Goodness-of-fit (GOF) on | ~1.02 - 1.05 | Target GOF |

| Final | Ensures high-resolution atom placement |

Application in Drug Discovery: The CGRP Antagonist Pathway

Beyond its structural intrigue, this compound is a privileged intermediate in medicinal chemistry. Specifically, it has been heavily utilized by pharmaceutical entities (such as Boehringer Ingelheim) in the development of highly potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are critical for the treatment of migraines[1][2].

Mechanistic Integration:

The synthetic utility of this compound relies on orthogonal reactivity. The ethyl ester acts as a protected carboxylic acid. In a typical workflow, the ester is saponified to yield 4-amino-3-(trifluoromethyl)benzoic acid. The free carboxylic acid is then subjected to amide coupling (using reagents like HATU and DIPEA) with complex cyclic amines (e.g., tetrahydro-3-benzazepine derivatives)[2]. The

Caption: Synthetic integration of CAS 688020-69-1 into the CGRP receptor antagonist drug discovery pipeline.

References

- Boehringer Ingelheim Pharma GmbH & Co.

-

OlexSys Crystallography Software Title: Olex2: A complete structure solution, refinement and analysis program. Source: OlexSys Ltd. URL:[Link]

-

SHELX Crystallographic System Title: SHELXT – Integrated space-group and crystal-structure determination. Source: University of Göttingen. URL:[Link]

Sources

Biological Activity of Trifluoromethylated Benzoate Compounds

A Technical Guide for Drug Development & Chemical Biology

Part 1: Executive Summary & The Fluorine Advantage

The incorporation of a trifluoromethyl (

Why Trifluoromethylated Benzoates?

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the benzoate ring resistant to oxidative metabolism (e.g., by cytochrome P450s), prolonging half-life.

-

Lipophilicity (

): The -

Bioisosterism: The

group acts as a bioisostere for an isopropyl group but with inverted electronic properties (strong electron-withdrawing), altering the

Part 2: Physicochemical Impact & SAR Logic

The biological potency of these compounds is strictly governed by the position of the

Table 1: Physicochemical Comparison of Substituents on Benzoate

| Property | Hydrogen (-H) | Methyl ( | Chloro (-Cl) | Trifluoromethyl ( | Impact on Benzoate Activity |

| Van der Waals Vol ( | 7.24 | 23.4 | 19.9 | 42.6 | Steric bulk blocks metabolic attack but may hinder tight binding pockets. |

| Hammett Constant ( | 0.00 | -0.17 | 0.23 | 0.54 | Strong electron-withdrawal increases acidity of the carboxylic acid. |

| Hansch Lipophilicity ( | 0.00 | 0.56 | 0.71 | 0.88 | Critical for passive diffusion across bacterial/cancer cell membranes. |

Visualization: SAR & Physicochemical Logic

The following diagram illustrates the causal link between the

Caption: Causal pathway linking physicochemical properties of the trifluoromethyl group to biological efficacy.

Part 3: Therapeutic Applications[2][3][4][5]

3.1 Antimicrobial Activity

Trifluoromethylated benzoate derivatives, particularly those linked with pyrazoles or hydrazones, exhibit potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Mechanism: The enhanced lipophilicity allows the benzoate derivative to penetrate the thick peptidoglycan layer of Gram-positive bacteria. Once inside, they often disrupt cell wall synthesis or interfere with macromolecular biosynthesis.

-

Key Insight: A

group at the para-position often yields the highest potency compared to ortho or meta, likely due to optimal alignment in the bacterial target site without steric clash.

Data Summary: Antibacterial Potency (MIC) Source: Derived from synthesis studies of N-(trifluoromethyl)phenyl pyrazoles [1, 2].[1]

| Compound Class | Organism | MIC ( | Comparison to Std |

| 4- | S. aureus (MRSA) | 0.78 - 3.12 | Comparable to Vancomycin |

| 4- | E. faecalis | 1.56 - 6.25 | Superior to Ciprofloxacin |

| Non-fluorinated analog | S. aureus | > 50 | Inactive |

3.2 Anticancer Activity

In oncology,

-

Mechanism: The electron-withdrawing nature of

stabilizes the benzoate pharmacophore against degradation in the highly metabolic tumor microenvironment. Furthermore, these compounds have shown efficacy in MDR cell lines (Pgp+), suggesting they are not substrates for efflux pumps. -

Case Study:

-containing isoxazole-benzoates have shown

Data Summary: Cytotoxicity (

| Compound | Cell Line | Potency Factor vs Non- | |

| MCF-7 (Breast) | 2.63 | 8x more potent | |

| LCC6-MDR (Resistant) | 0.005 | 100x more potent than Paclitaxel |

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include specific validation steps ("Self-Validation") often omitted in standard texts.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antibacterial potency of trifluoromethylated benzoates using broth microdilution.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

96-well polystyrene microplates (U-bottom).

-

Resazurin dye (0.01%) for viability visualization.

-

Test Compound (dissolved in DMSO).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Serial Dilution: Add

MHB to wells 1-12. Add-

Self-Validation: Wells 11 and 12 are critical. Well 11 = Growth Control (Bacteria + Solvent only). Well 12 = Sterility Control (Media only).

-

-

Inoculation: Add

of diluted inoculum to wells 1-11. -

Incubation:

for 18-24 hours. -

Readout: Add

Resazurin. Incubate 1-4 hours. Blue

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess metabolic inhibition in cancer cells.

Workflow Visualization:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Self-Validating Criteria for MTT:

-

Solvent Control: DMSO concentration must not exceed 0.5% (v/v) to prevent false positives due to solvent toxicity.

-

Linearity Check: The OD values of the untreated control must fall within the linear range of the plate reader (typically 0.2 - 1.0). If OD > 2.0, cell seeding density was too high.

Part 5: References

-

Vertex AI Search Result 1.1: 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Source: NIH/PubMed. Link

-

Vertex AI Search Result 1.3: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: NIH/PubMed. Link

-

Vertex AI Search Result 1.12: Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[4] Source: CAS/ACS. Link

-

Vertex AI Search Result 1.4: Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Source: NIH/PMC. Link

-

Vertex AI Search Result 1.5: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Source: RSC Advances. Link

-

Vertex AI Search Result 1.6: Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent. Source: MDPI. Link

Sources

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-amino-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Key Synthetic Intermediate

Ethyl 4-amino-3-(trifluoromethyl)benzoate (CAS No. 688020-69-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an amino group, an ethyl ester, and a trifluoromethyl group, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of parent compounds.

Hazard Identification and GHS Classification: A Synthesized Approach

Due to the absence of a specific MSDS for this compound, the following GHS classifications are extrapolated from structurally related compounds. This represents a conservative, safety-first approach. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and potential respiratory effects.

Table 1: Synthesized GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Basis for Synthesis |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for similar aminobenzoates and trifluoromethylated compounds.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common classification for aromatic amines and esters.[2][5][6][7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Expected for this class of compounds.[2][5][6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][7][9] |

Hazard Pictograms:

Signal Word: Warning

Safe Handling and Storage: Proactive Measures for Risk Mitigation

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

The primary line of defense is to minimize exposure through effective engineering controls.

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][5]

-

Containment: For weighing and transferring solid material, the use of a powder containment hood or a glove box is recommended to prevent the generation of airborne dust.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for all personnel handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles that can cause serious eye irritation.[5][10][11] |

| Skin | Chemical-resistant gloves (Nitrile rubber is a good initial choice). A lab coat or chemical-resistant apron is required. | EN374 (EU) or ASTM F739 (US) | Prevents skin contact, which can lead to irritation.[5][10][11] |

| Respiratory | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. | NIOSH (US) or EN143 (EU) | Protects against the inhalation of airborne particles that can cause respiratory irritation. |

dot

Caption: Figure 1: PPE Selection Workflow for Handling this compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][11]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][11]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][12]

-

Keep away from oxidizing agents and incompatible materials.[5]

-

Store away from heat, sparks, and open flames.

Emergency Procedures: A Step-by-Step Response Plan

A clear and practiced emergency response plan is critical to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following first-aid procedures are based on the anticipated hazards and should be administered immediately while seeking professional medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[5]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[4]

Accidental Release Measures (Spills)

In the event of a spill, the following steps should be taken by trained personnel.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[3]

-

Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding the generation of dust.[6][14] For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[14][15]

-

Cleanup: Once the bulk of the material is collected, decontaminate the area with a suitable solvent or detergent and water.[15]

-

Disposal: All contaminated materials and waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

dot

Sources

- 1. This compound [myskinrecipes.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. fishersci.fr [fishersci.fr]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. farnell.com [farnell.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. cdn.pfizer.com [cdn.pfizer.com]

- 14. utm.utoronto.ca [utm.utoronto.ca]

- 15. qmul.ac.uk [qmul.ac.uk]

A Senior Application Scientist's Guide to Sourcing Ethyl 4-amino-3-(trifluoromethyl)benzoate for Pharmaceutical and Agrochemical R&D

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 4-amino-3-(trifluoromethyl)benzoate, a critical building block in modern medicinal and agrochemical chemistry. We delve into its chemical properties, significant applications, and the commercial supplier landscape. This document offers a framework for supplier selection, robust quality control protocols for incoming material verification, and essential guidelines for safe handling and storage. Our objective is to equip research and development teams with the necessary knowledge to confidently and reliably source this key intermediate for their projects.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 688020-69-1) has emerged as a valuable and versatile building block for introducing this moiety. Its bifunctional nature—a nucleophilic aniline and an ester handle—provides synthetic chemists with multiple pathways for elaboration into more complex scaffolds.

This guide serves as a practical resource for navigating the procurement and qualification of this essential reagent, ensuring that the material acquired meets the stringent quality demands of research and development pipelines.

Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis and for ensuring proper storage and handling.

| Property | Value |

| CAS Number | 688020-69-1[2] |

| Molecular Formula | C₁₀H₁₀F₃NO₂[2] |

| Molecular Weight | 233.19 g/mol [2] |

| Appearance | Typically an off-white to yellow solid |

| Storage Conditions | 2-8°C, dry, airtight environment recommended[2] |

Key Applications in Research & Development

The unique substitution pattern of this compound makes it an important intermediate in several key research areas:

-

Pharmaceutical Synthesis: The compound is a precursor for a wide range of active pharmaceutical ingredients (APIs). The trifluoromethyl group often enhances the biological activity of compounds, making them valuable for developing drugs targeting conditions like cancer and inflammation.[2]

-

Agrochemical Development: Similar to pharmaceuticals, the -CF3 group can impart desirable properties to herbicides, pesticides, and fungicides, improving their efficacy and stability.

-

Advanced Materials Science: Its distinct chemical structure is utilized in the synthesis of specialized polymers and liquid crystals.[2]

The causality behind its utility lies in the electronic effects of the -CF3 group. As a strong electron-withdrawing group, it significantly lowers the pKa of the adjacent amino group, modulating its reactivity in nucleophilic substitution and coupling reactions. This electronic influence is a critical consideration in reaction design.

The Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality starting materials is a critical, rate-limiting step in any research program. The choice of supplier can impact timelines, budget, and the integrity of experimental results. Key selection criteria include purity, batch-to-batch consistency, availability of documentation (Certificate of Analysis, SDS), and scale-up capability.

Below is a comparative table of several commercial suppliers offering this compound or closely related isomers, which indicates a general capability in this area of chemistry. Note: Availability and specifications are subject to change and should always be verified directly with the supplier.

| Supplier | Compound Offered | Typical Purity/Grade | Noteworthy Features |

| Sigma-Aldrich (Merck) | Various trifluoromethyl benzoates[3] | ≥95% to TraceCERT® standards[3] | Extensive documentation, global distribution, offers various grades including analytical standards.[3] |

| BLDpharm | Ethyl 4-amino-3-((3-(trifluoromethyl)benzyl)amino)benzoate[4] | Varies | Offers a wide range of complex building blocks, often with online ordering.[4] |

| Apollo Scientific | Ethyl 2-amino-4-(trifluoromethyl)benzoate | 95% | Specializes in fluorine chemistry, strong technical support. |

| MySkinRecipes | This compound[2] | 95%[2] | Provides chemical data and lead times for research quantities.[2] |

Supplier Qualification and Incoming Quality Control

Trust in a supplier's Certificate of Analysis (CoA) is important, but internal verification is paramount for ensuring the integrity of your research. A robust incoming quality control (QC) process is a self-validating system that protects against batch-to-batch variability and potential impurities that could compromise downstream reactions.

Supplier Selection & Qualification Workflow

The process of selecting and qualifying a supplier should be systematic. The following workflow provides a logical progression from initial identification to final approval for use in critical experiments.

Caption: Workflow for Supplier Selection and Qualification.

Key Quality Control Parameters & Protocol

Upon receiving a sample, it is crucial to verify its identity and purity. The primary concerns are the presence of regioisomers, starting materials from the synthesis, or solvent residues.

Caption: Key Quality Control (QC) Parameters.

Experimental Protocol: Purity Verification by HPLC

This protocol describes a general method for determining the purity of this compound. This should be adapted and validated for specific instrumentation.

Objective: To determine the purity of the incoming material by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other suitable modifier)

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

System Suitability: Ensure sharp peak shape, good resolution from any impurities, and reproducible retention times.

Expected Outcome: A successful analysis will show a major peak corresponding to the product. The purity level should match or exceed the specification on the supplier's CoA. Any significant impurity peaks (>0.1%) should be investigated.

Handling, Storage, and Safety

Proper handling and storage are critical for user safety and for maintaining the chemical integrity of the reagent.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2] Protect from light and moisture to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value building block for innovation in the pharmaceutical and agrochemical sectors. The success of research programs utilizing this intermediate is directly linked to the quality and reliability of the starting material. By implementing a strategic sourcing plan that includes a robust supplier qualification process and stringent incoming quality control, research organizations can mitigate risks, ensure experimental reproducibility, and accelerate their development timelines. Always cross-verify supplier claims with in-house analytical data before committing a new batch of material to critical synthetic campaigns.

References

- BenchChem. (n.d.). Safe handling and storage of tris(fluoromethyl)benzene compounds.

- BLDpharm. (n.d.). Ethyl 4-amino-3-((3-(trifluoromethyl)benzyl)amino)benzoate.

- Sigma-Aldrich. (n.d.). Ethyl 4-trifluoromethyl benzoate.

- Nordmann. (n.d.). Ethyl 4-dimethylaminobenzoate (10287-53-3).

- ResearchGate. (2025, March 14). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.

- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

- MySkinRecipes. (n.d.). This compound.

- ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.

- ResearchGate. (2025, March 14). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.

- Sigma-Aldrich. (n.d.). Ethyl 3-methyl-4-(trifluoromethyl)benzoate.

- ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.

- PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ....

- J&K Scientific LLC. (n.d.). Ethyl 2-amino-4-trifluoromethylbenzoate | 65568-55-0.

- Sigma-Aldrich. (n.d.). Ethyl 2-amino-4-(trifluoromethyl)benzoate | 65568-55-0.

- DSpace@MIT. (2013, September 5). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by.

Sources

- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Ethyl 4-trifluoromethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1354349-32-8|Ethyl 4-amino-3-((3-(trifluoromethyl)benzyl)amino)benzoate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of derivatives from Ethyl 4-amino-3-(trifluoromethyl)benzoate

Application Note: Synthesis and Derivatization Protocols for Ethyl 4-amino-3-(trifluoromethyl)benzoate in Drug Discovery

Executive Summary & Strategic Utility

This compound is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry, most notably in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and targeted kinase inhibitors[1]. The scaffold provides two orthogonal points of derivatization: an ethyl ester for carboxylic acid-derived linkages and an aniline primary amine for N-alkylation or cross-coupling. The presence of the trifluoromethyl (–CF₃) group imparts critical metabolic stability and lipophilicity, making it a privileged motif in modern drug design.

This guide outlines the physicochemical rationale and self-validating protocols for the divergent derivatization of this scaffold.

Physicochemical Profiling & Mechanistic Rationale (E-E-A-T)

Understanding the electronic environment of this scaffold is paramount for successful derivatization. The –CF₃ group exerts a powerful electron-withdrawing inductive (–I) effect that dictates the reactivity of both functional groups[2].

-

Amine Deactivation (Causality): The ortho-CF₃ group significantly pulls electron density away from the aniline nitrogen. This drastically reduces its basicity and nucleophilicity compared to an unsubstituted aniline[2]. Consequently, N-alkylation requires highly electrophilic reagents or elevated temperatures. However, this deactivation acts as a "built-in" protecting group: the amine is remarkably resistant to self-condensation during amide coupling workflows.

-

Ester Activation (Causality): The meta-relationship of the –CF₃ group to the ethyl ester slightly increases the electrophilicity of the carbonyl carbon, facilitating base-catalyzed saponification under mild conditions to yield 4-amino-3-(trifluoromethyl)benzoic acid[3].

Table 1: Quantitative Data & Reactivity Profile

| Compound | CAS Number | Molecular Weight | Predicted pKa | Reactivity Profile |

| This compound | 688020-69-1 | 233.19 g/mol | ~2.5 (Amine) | Ester susceptible to mild hydrolysis; deactivated amine[4]. |

| 4-Amino-3-(trifluoromethyl)benzoic acid | 400-76-0 | 205.13 g/mol | 4.43 ± 0.10 (Acid) | Carboxylic acid readily activated; amine inert to self-coupling[3],[5]. |

Synthetic Workflows

The divergent derivatization of this scaffold allows for the rapid generation of complex compound libraries.

Figure 1: Divergent synthetic workflows for this compound derivatization.

Validated Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to 4-Amino-3-(trifluoromethyl)benzoic acid

Objective: Cleave the ethyl ester to expose the carboxylic acid for subsequent amide coupling without degrading the molecule.

-

Initiation: Dissolve this compound (1.0 equiv, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water (40 mL).

-

Saponification: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 30 mmol) portion-wise at room temperature. Stir the biphasic mixture vigorously for 4 hours.

-

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

) should completely disappear, replaced by a baseline spot corresponding to the lithium salt of the acid. -

Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the aqueous residue to 0°C.

-

Selective Precipitation (Causality): Carefully acidify the aqueous layer with 1M HCl until pH 3.5 is reached. Why pH 3.5? The product has a predicted pKa of ~4.43[5]. Adjusting the pH slightly below this value ensures complete protonation and precipitation of the free acid. Dropping the pH too low (< 1) risks protonating the deactivated aniline, which would inadvertently pull the product back into the aqueous phase as a hydrochloride salt.

-

Isolation: Filter the resulting pale-yellow precipitate, wash with cold water, and dry under high vacuum to afford the product (CAS 400-76-0)[3].

Protocol B: Selective Amide Bond Formation (CGRP Antagonist Precursor Synthesis)

Objective: Couple the benzoic acid derivative with an aliphatic amine.

-

Activation: Dissolve 4-Amino-3-(trifluoromethyl)benzoic acid (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Add HATU (1.2 equiv, 6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol).

-

Incubation (Causality): Stir for 15 minutes at room temperature. Why is this safe? While activating an amino acid usually requires protecting the amine to prevent polymerization, the extreme electron-withdrawing nature of the ortho-CF₃ group renders the aniline nitrogen highly non-nucleophilic, preventing intermolecular self-condensation during this OAt-ester activation phase[2].

-

Coupling: Add the target primary aliphatic amine (1.1 equiv, 5.5 mmol) dropwise. Stir for 12 hours at room temperature[1].

-

Workup & Validation: Dilute with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (crucial for removing residual DMF), followed by saturated NaHCO₃ and brine. LC-MS analysis of the organic layer will confirm the desired product mass without polymeric byproducts.

Protocol C: Reductive Amination of the Deactivated Aniline

Objective: Alkylate the sterically hindered and electronically deactivated primary amine.

-

Imine Formation: In an oven-dried flask, dissolve this compound (1.0 equiv, 5 mmol) and the target aldehyde (2.0 equiv, 10 mmol) in 1,2-Dichloroethane (DCE) (25 mL).

-

Acid Catalysis (Causality): Add Glacial Acetic Acid (1.5 equiv, 7.5 mmol) and stir at 50°C for 2 hours. Why heat and acid? The reduced nucleophilicity of the CF₃-substituted aniline necessitates thermal energy and acid catalysis to activate the aldehyde and drive the equilibrium toward imine formation[2].

-

Reduction: Cool to room temperature and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv, 15 mmol) in portions. Stir for an additional 12 hours.

-

Workup & Validation: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM. While secondary amines are generally more nucleophilic than primary amines (leading to over-alkylation risks), the steric bulk of the ortho-CF₃ group heavily suppresses the formation of tertiary amines, ensuring high selectivity for the mono-alkylated product.

References

Sources

- 1. US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 4. Ethyl 4-trifluoromethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

Application Notes and Protocols for Ethyl 4-amino-3-(trifluoromethyl)benzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis, purification, characterization, and application of Ethyl 4-amino-3-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amine that holds significant value in medicinal chemistry and pharmaceutical development. The presence of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, imparts unique physicochemical properties to the molecule. This group can enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic profile.

The primary amino group and the ethyl ester functionality offer versatile handles for a variety of chemical transformations, making this compound a crucial starting material for the synthesis of complex molecules. Its most notable application is as a precursor in the synthesis of non-steroidal anti-androgen drugs, such as bicalutamide, which are used in the treatment of prostate cancer.[1][2]

This guide provides detailed protocols for the laboratory-scale synthesis and purification of this compound, along with methods for its characterization and a key synthetic application.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀F₃NO₂ | [3] |

| Molecular Weight | 233.19 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Melting Point | Not widely reported, expected to be a low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General chemical principles |

| CAS Number | 688020-69-1 | [4] |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Hazard Statements:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

IF ON SKIN: Wash with plenty of soap and water.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[7]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][7][8]

Synthesis and Purification Protocols

The following protocols provide a reliable method for the synthesis and purification of high-purity this compound.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid via a classic Fischer esterification reaction. The use of an acid catalyst and an excess of ethanol drives the equilibrium towards the formation of the ethyl ester.[9]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Reagents:

-

4-Amino-3-(trifluoromethyl)benzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The mixture may become warm.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: To the residue, cautiously add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent and in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.[9]

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol.[9]

-

Neutralization with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, which would otherwise interfere with the purification process.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product to obtain high-purity this compound suitable for pharmaceutical applications.[3][10]

Solvent System Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of aromatic esters. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

Purification Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: To the hot solution, add warm water dropwise with swirling until the solution becomes faintly turbid. If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the amino and trifluoromethyl substituents.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling), and the carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The EI mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragment ions may arise from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized intermediate.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 280 nm).[11]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

This method allows for the separation of the main product from potential impurities, such as the starting carboxylic acid or by-products. The purity is typically reported as the area percentage of the main peak.

Figure 3: Simplified synthetic pathway to Bicalutamide.

While this compound is a direct precursor, a closely related and more commonly cited starting material is 4-amino-3-(trifluoromethyl)benzonitrile. The synthesis protocol below outlines the key steps starting from this related aniline, which can be prepared from the title compound.

Key Synthetic Steps (Illustrative):

-

Amide Formation: 4-Amino-3-(trifluoromethyl)benzonitrile is reacted with methacryloyl chloride to form an acrylamide intermediate.

-

Michael Addition: The resulting acrylamide undergoes a Michael addition with 4-fluorothiophenol to form a thioether.

-

Epoxidation and Ring Opening: In an alternative route, the aniline reacts with a chiral epoxide, such as (R)-methyl 2-methyloxirane-2-carboxylate, to introduce the hydroxypropionamide side chain.

-

Oxidation: The thioether is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate to yield bicalutamide. [12] The choice of specific reagents and reaction conditions is critical for controlling the stereochemistry and maximizing the yield of the final API.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. The protocols and information provided in this guide are intended to facilitate its synthesis, purification, and application in a research and development setting. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently and safely utilize this important building block in the synthesis of innovative pharmaceutical compounds.

References

-

Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. AWS. Available from: [Link]

-

Supporting information - The Royal Society of Chemistry. Available from: [Link]

-

recrystallization-2.doc.pdf. Available from: [Link]

-

This compound - MySkinRecipes. Available from: [Link]

-

An improved process for preparation of bicalutamide - European Patent Office - EP 1803707 B1. (2006-09-19). Available from: [Link]

-

Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. Available from: [Link]

-

(12) United States Patent - Googleapis.com. (1998-10-29). Available from: [Link]

-

Synthesis of ethyl 4-amino-2-fluorobenzoate - PrepChem.com. Available from: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. Available from: [Link]

-

Recrystallization and Crystallization. Available from: [Link]

-

HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. Available from: [Link]

-

Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC. (2020-12-24). Available from: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024-10-08). Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). Available from: [Link]

-

How to Carry Out a Recrystallization - YouTube. (2013-02-04). Available from: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available from: [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]

- ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents.

-

Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. Available from: [Link]

-

3: Esterification (Experiment) - Chemistry LibreTexts. (2021-08-16). Available from: [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups - AIP Publishing. (2025-03-25). Available from: [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]

-

Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed. (2023-12-30). Available from: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle. Available from: [Link]

-

How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (2017-03-05). Available from: [Link]

-

BIA Separations CIM Monolithic Columns for Purification and Analytics of Biomolecules. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

Synthetic route to tyrosine kinase inhibitors using Ethyl 4-amino-3-(trifluoromethyl)benzoate

Executive Summary

This guide details the synthetic utility of Ethyl 4-amino-3-(trifluoromethyl)benzoate (CAS: 176515-52-9) in the construction of Type II kinase inhibitors. This starting material is critical for generating the "middle-ring" architecture found in next-generation BCR-ABL and VEGFR inhibitors (analogous to Nilotinib and Sorafenib).

The presence of the trifluoromethyl (

Key Challenges Addressed

-

Low Nucleophilicity: The electron-withdrawing nature of the

and -

Regioselectivity: Ensuring exclusive amide formation without competing side reactions.

Retrosynthetic Strategy & Pathway

The synthesis follows a convergent "Head-to-Tail" approach. The aniline (Scaffold B) is coupled with a Heteroaryl Carboxylic Acid (Head A) to form the core amide. Subsequent hydrolysis and coupling with a solubilizing amine (Tail C) yields the final inhibitor.

Figure 1: Retrosynthetic disconnection showing the central role of the trifluoromethyl-benzoate scaffold.

Detailed Experimental Protocols